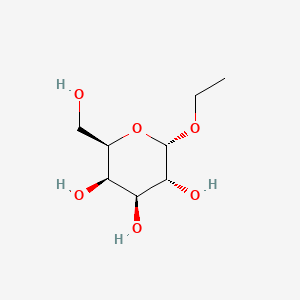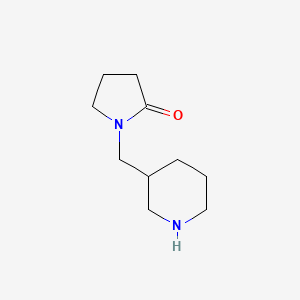
刺五加皂苷 C
描述
Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside C, also known as Ethyl α-D-galactoside, is a glycoside isolated from the bulbs of Polianthes tuberosa .
Physical And Chemical Properties Analysis
Eleutheroside C has a molecular weight of 208.21 and its molecular formula is C8H16O6 . It appears as a solid, white to off-white substance .
科学研究应用
Adaptogenic Properties
Eleutheroside C, like other eleutherosides, is known for its adaptogenic properties. Adaptogens are substances that increase the body’s ability to resist the damaging effects of stress and promote or restore normal physiological functioning . This application is significant in the development of stress-relief medications and supplements.
Immunomodulatory Effects
Research has indicated that Eleutheroside C may have immunomodulatory effects. It can potentially improve immune function by modulating the activity of immune cells, which is crucial for developing treatments for immune system disorders .
Antidiabetic Activity
Eleutheroside C has been studied for its antidiabetic activity. It may act as an insulin sensitizer, helping to regulate blood sugar levels, which is vital for creating new therapies for diabetes management .
Anticancer Research
The compound has shown promise in anticancer research. Its ability to inhibit the growth of cancer cells can be leveraged to develop novel anticancer drugs .
Neuroprotective Applications
In the realm of neurology, Eleutheroside C has potential neuroprotective applications. It could be used to develop treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Hepatoprotective Effects
The hepatoprotective effects of Eleutheroside C suggest its use in protecting the liver from toxic substances and could lead to the development of liver-protecting drugs .
Anti-inflammatory Uses
Due to its anti-inflammatory properties, Eleutheroside C can be applied in the treatment of chronic inflammatory diseases, making it a target for anti-inflammatory medications .
Cardiovascular and Cerebrovascular Protection
Lastly, Eleutheroside C has applications in cardiovascular and cerebrovascular protection. It could contribute to treatments that prevent heart and brain diseases related to blood vessels .
安全和危害
未来方向
Future research could focus on studying the enzymes and genes involved in the biosynthesis of eleutherosides, genomics, and proteomics . Cloning of useful genes which are involved in biosynthesis of eleutherosides may contribute in future for higher accumulation of these valuable molecules in transgenic plants as well as in organ cultures .
作用机制
Target of Action
Eleutheroside C interacts with several targets, including heat shock protein 90 α family class A member 1 (HSP90AA1) , signal transducer and activator of transcription 3 (STAT3) , vascular endothelial growth factor A (VEGFA) , and matrix metalloproteinase 9 (MMP9) . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, angiogenesis, and tissue remodeling .
Mode of Action
Eleutheroside C interacts with its targets to bring about changes in cellular processes. For instance, it has been shown to stimulate peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . It also exerts antifatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen, suggesting a decrease in muscle damage from intense physical exertion .
Biochemical Pathways
Eleutheroside C affects several biochemical pathways. It has been shown to regulate tyrosine metabolism, the oxidation of long-chain saturated fatty acid mitochondria, fatty acid metabolism, methionine metabolism, and sphingolipids metabolism . These pathways are crucial for energy production, lipid metabolism, and cellular signaling .
Pharmacokinetics
Given its liposoluble nature , it is likely to have good bioavailability and can be readily absorbed and distributed in the body
Result of Action
The interaction of Eleutheroside C with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. These include improved stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . This leads to improved lipid utilization and boosted cardiovascular metabolism .
Action Environment
The action, efficacy, and stability of Eleutheroside C can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of Eleutheroside C in the roots and stems . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure.
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-HNEXDWKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Record name | Eleutheroside C | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879263 | |
| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eleutheroside C | |
CAS RN |
18997-88-1 | |
| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Eleutheroside C contribute to the therapeutic effects of ASH on MDD?
A1: While the exact mechanisms are still under investigation, research suggests that Eleutheroside C, alongside other bioactive compounds in ASH, may exert its effects through multiple pathways. Network pharmacology analysis combined with hepatic metabolomics data indicates that ASH influences the metabolism of excitatory amino acids like glycine, serine, and threonine, as well as carbohydrate metabolism. [] This is further supported by the strong binding affinity observed between Eleutheroside C and enzymes like DAO (D-amino-acid oxidase), MAOA (Monoamine oxidase A), and MAOB (Monoamine oxidase B), which play crucial roles in neurotransmitter regulation. [] This suggests that Eleutheroside C might contribute to the antidepressant effects of ASH by modulating neurotransmitter levels and influencing energy metabolism in the brain.
Q2: Can you elaborate on the specific targets of Eleutheroside C and their downstream effects?
A2: Research using molecular docking techniques demonstrates that Eleutheroside C exhibits strong binding affinity to several key enzymes involved in neurotransmitter metabolism and energy regulation. [] These targets include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)


![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)


![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)

